(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine
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Overview
Description
(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a hexyloxyphenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine typically involves the condensation reaction between 4-bromoaniline and 4-(hexyloxy)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can act as a nucleophile, participating in various biochemical reactions. The bromophenyl and hexyloxyphenyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- (E)-N-(4-Bromophenyl)-1-[4-(methoxy)phenyl]methanimine
- (E)-N-(4-Bromophenyl)-1-[4-(ethoxy)phenyl]methanimine
- (E)-N-(4-Bromophenyl)-1-[4-(butoxy)phenyl]methanimine
Comparison:
- Uniqueness: The presence of the hexyloxy group in (E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine imparts unique physicochemical properties, such as increased hydrophobicity and potential for enhanced interactions with lipid membranes.
- Reactivity: The length of the alkoxy chain can influence the compound’s reactivity and solubility, with longer chains generally leading to increased hydrophobicity and decreased solubility in polar solvents.
Properties
CAS No. |
5219-54-5 |
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Molecular Formula |
C19H22BrNO |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22BrNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,15H,2-5,14H2,1H3 |
InChI Key |
LGSQOZIAYGAJKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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